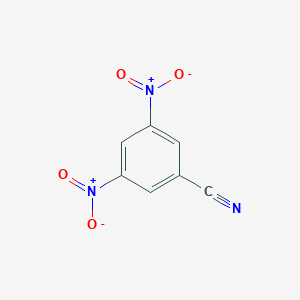

3,5-Dinitrobenzonitrile

概要

説明

3,5-Dinitrobenzonitrile (DNB, CAS 4110-35-4) is an aromatic nitrile derivative with the molecular formula C₇H₃N₃O₄ and a molecular weight of 193.12 g/mol . It is synthesized via nitration, esterification, amination, and dehydration starting from benzoic acid, achieving an overall yield of 42.9% . Key spectral data (IR, NMR, MS) confirm its structure, and its electron-deficient aromatic ring, due to two nitro (-NO₂) groups and a nitrile (-CN) group, enhances reactivity in nucleophilic aromatic substitution reactions .

Applications span diverse fields:

- Pyrotechnic compositions: Acts as a component in spectral flares, contributing to radiometric efficiency and burn rates .

- Biomedical uses: Demonstrates radioprotective activity (dose reduction factor DRF = 1.35) in mice and serves as a hypoxic cell radiosensitizer .

- Dyes: Precursor for Disperse Blue 165, a textile dye .

準備方法

Nitration of Benzonitrile Derivatives

The most direct method for synthesizing 3,5-dinitrobenzonitrile involves the nitration of benzonitrile or its derivatives. Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The electron-withdrawing cyano (-CN) group directs incoming nitro groups to the meta positions, favoring 3,5-dinitration over other isomers.

Reaction Conditions and Optimization

-

Reagents : Fuming nitric acid (90–98%) and concentrated sulfuric acid (95–98%) in a 1:2 molar ratio.

-

Temperature : Controlled between 0–5°C to prevent over-nitration or decomposition.

-

Time : 4–6 hours for complete conversion, monitored via thin-layer chromatography (TLC).

A representative procedure involves dissolving benzonitrile in sulfuric acid, followed by dropwise addition of nitric acid. The mixture is stirred at 0°C, yielding this compound with a reported purity of 97–98% after recrystallization from ethanol .

Challenges and Solutions

-

Regioselectivity : The cyano group’s strong meta-directing effect ensures high selectivity for 3,5-dinitration. Competing para-substitution is minimal (<5%) .

-

Side Reactions : Oxidative decomposition can occur at elevated temperatures. Maintaining sub-10°C conditions suppresses byproduct formation.

Halogen-Nitro Exchange Reactions

An alternative route involves halogen-nitro exchange using alkali metal fluorides. This method is detailed in a patent for synthesizing fluorinated nitroaromatics . While originally designed for 4-fluoro-3,5-dinitrobenzonitrile, the protocol can be adapted for the parent compound by omitting the fluorination step.

Stepwise Synthesis

-

Chlorination : this compound is synthesized from 4-chlorobenzonitrile via nitration.

-

Nitro Group Retention : The chlorine substituent is replaced by a nitro group under acidic conditions, though this step requires careful stoichiometry to avoid over-nitration.

Advantages

-

Scalability : Suitable for industrial-scale production due to robust reaction conditions.

-

Purity : Minimizes isomers, achieving >95% regiochemical fidelity .

Solid-Phase Synthesis with Catalytic Enhancements

Recent advancements employ phase-transfer catalysts (PTCs) to accelerate nitration. For example, tetrabutylammonium bromide (TBAB) enhances the reactivity of nitric acid in heterogeneous systems .

Catalytic Protocol

-

Catalyst : TBAB (5 mol%).

-

Solvent : Dichloromethane/water biphasic system.

Mechanistic Insights

The PTC facilitates the transfer of nitronium ions into the organic phase, increasing the effective concentration of NO₂⁺ and accelerating electrophilic substitution.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 85–90 | 97–98 | High | Moderate |

| Halogen-Nitro Exchange | 80–85 | 95–97 | Moderate | High |

| Catalytic Nitration | 90–92 | 98–99 | High | Low |

Key Findings :

化学反応の分析

Types of Reactions: 3,5-Dinitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as sodium methoxide in methanol, leading to the formation of methoxy (3,5-dinitrophenyl)methanimine.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with a catalyst such as palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Nucleophilic Substitution: Methoxy (3,5-dinitrophenyl)methanimine.

Reduction: 3,5-Diaminobenzonitrile.

Oxidation: Various oxidation products depending on the conditions.

科学的研究の応用

3,5-Dinitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential use in developing pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3,5-Dinitrobenzonitrile involves its interaction with nucleophiles, leading to the formation of Meisenheimer complexes. These complexes are intermediates in nucleophilic aromatic substitution reactions. The compound’s nitro groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack .

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares DNB with benzonitrile derivatives differing in substituents:

Reactivity and Electron Affinity

- Nucleophilic Aromatic Substitution: DNB’s nitro groups strongly activate the ring for reactions with alkoxide ions, a property exploited in synthesizing intermediates like 4-(N′,N′-diphenylhydrazino)-3,5-dinitrobenzonitrile . In contrast, 3,5-dichlorobenzonitrile exhibits slower reactivity due to chlorine’s weaker electron-withdrawing effect .

- Electron Affinity (EA) : DNB’s high EA (−0.25 eV) correlates with its rapid metabolic reduction in hypoxic cells, enhancing its radiosensitizing effects but also increasing cytotoxicity risks .

Thermal and Spectral Performance

In pyrotechnic compositions, DNB-based formulations (e.g., R-2) demonstrate moderate spectral efficiency compared to:

- R-1 (1,4-dicyanobenzene): Higher color ratio (θB/A = 2.1) but lower β-band efficiency.

- R-4 (9,10-dihydroanthracene) : Highest α- and β-band efficiency (Eλ = 1.4 and 1.6 kJ/g·sr, respectively) .

Toxicity and Environmental Impact

- DNB: Reduces oxygen consumption in tumor cells (V79: −0.25 nmolO₂/min), indicating interference with cellular respiration . Its metabolite, 2-amino-3,5-dinitrobenzonitrile, is linked to mutagenic dye derivatives like Disperse Blue 165 .

生物活性

3,5-Dinitrobenzonitrile (DNB) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article explores the biological effects of DNB, focusing on its antifungal and antiparasitic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the benzene ring, along with a nitrile group. This structural configuration contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. Specifically, compounds derived from 3,5-dinitrobenzoic acid have shown significant antifungal activity against Candida species.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity with an MIC of 125 µg/mL against Candida albicans and 100 µg/mL against Candida krusei .

- Mechanism of Action : The antifungal mechanism involves disrupting the fungal cell membrane and interfering with ergosterol synthesis, a critical component of fungal cell membranes .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-Dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-Dinitrobenzoate | 100 | Candida krusei |

| Other Derivatives | Varied | Various Candida spp. |

Antiparasitic Activity

DNB and its derivatives also demonstrate significant antiparasitic activity. In particular, compounds such as N-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide have shown selective activity against protozoan parasites.

Case Studies:

- Leishmania and Trypanosoma : A study reported that certain dinitroaniline derivatives exhibited IC50 values comparable to established antiprotozoal agents, making them promising candidates for further development . For example:

| Compound | IC50 (µM) | Target Parasite |

|---|---|---|

| GB-II-150 | 7.4 | Leishmania |

| Dicyano Compound | 6.6 | Trypanosoma brucei |

Mechanistic Insights

The biological activity of DNB is largely attributed to the presence of nitro groups, which enhance its interaction with biological targets. Research indicates that these groups are essential for the antiparasitic and antifungal activities observed in various assays.

Molecular Modeling

Computational studies have suggested that DNB derivatives interact with tubulin in parasites, inhibiting their assembly and leading to cell death. This mechanism is particularly relevant for antiparasitic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dinitrobenzonitrile, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via a multi-step process starting from benzoic acid. Key steps include:

- Nitration : Benzoic acid undergoes nitration using concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 3,5-dinitrobenzoic acid. Temperature control is critical to avoid over-nitration or decomposition .

- Cyanation : The carboxylic acid group is converted to a nitrile via amidation (using NH₃) followed by dehydration with SOCl₂. Excess SOCl₂ ensures complete conversion, and the reaction is monitored via TLC .

- Purification : Recrystallization from ethanol or methanol yields high-purity (>98%) this compound. Yield optimization requires precise stoichiometry and inert atmosphere conditions .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Analytical techniques include:

- Melting Point Analysis : Confirms purity (literature mp: 204–208°C; deviations indicate impurities) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.5–9.0 ppm), and the nitrile carbon resonates at δ ~115 ppm .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm quantifies impurities (<2%) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., ΔrH°, ΔrG°) influence the reaction pathways of this compound in nucleophilic substitutions?

- Methodological Answer : Reaction thermodynamics govern substituent reactivity:

- Electron-Withdrawing Effects : The -NO₂ and -CN groups lower electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions. ΔrH° values for nitration (~-50 kJ/mol) indicate exothermicity, requiring controlled cooling to prevent side reactions .

- Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines. ΔrG° for nitro-to-amine conversion is highly negative, but selectivity requires H₂ pressure modulation (1–3 atm) to avoid over-reduction of the nitrile group .

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they resolved?

- Methodological Answer : Challenges include:

- Crystal Packing : Bulky nitro and nitrile groups create steric hindrance, complicating crystal lattice formation. Slow evaporation from DMSO/acetone (1:3) at 4°C improves crystal quality .

- X-ray Diffraction : Triclinic systems (e.g., P1 space group, α = 108.01°, β = 91.90°) require high-resolution data (Cu-Kα radiation, λ = 1.5418 Å) and SHELX refinement to resolve positional disorder in nitro groups .

- Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs) for accurate electron density mapping .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (204–208°C vs. 193–195°C): How can researchers reconcile these differences?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. triclinic) due to solvent-dependent recrystallization. DSC analysis identifies polymorphic transitions .

- Impurity Profiles : Residual solvents (e.g., ethanol) or byproducts (e.g., 3-nitro isomers) depress mp. Combustion analysis (C, H, N) and GC-MS detect trace impurities .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Pharmaceutical Intermediates : The nitrile group undergoes hydrolysis to carboxylic acids (using NaOH/H₂O₂) for antimalarial or antifungal agents .

- Coordination Chemistry : Nitro and nitrile groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (log β) are determined via potentiometric titration in DMF/H₂O (1:1) .

特性

IUPAC Name |

3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNULNTQAUNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194050 | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-35-4 | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。